Cas no 64921-92-2 (2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl-)

2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl- structure
64921-92-2 structure
Product Name:2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl-
CAS No:64921-92-2
MF:C12H15N3O
MW:217.267002344131
CID:4102998
PubChem ID:3754504
Update Time:2025-04-22

2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl-
    • 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-2-one
    • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3,3-dimethylbutan-2-one
    • 1-(benzotriazol-1-yl)-3,3-dimethylbutan-2-one
    • 64921-92-2
    • 1-benzotriazol-1-yl-3,3-dimethyl-butan-2-one
    • AKOS009016272
    • starbld0025998
    • Inchi: 1S/C12H15N3O/c1-12(2,3)11(16)8-15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3
    • InChI Key: QIKVTMGASRNDSI-UHFFFAOYSA-N
    • SMILES: C(N1C2=CC=CC=C2N=N1)C(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.121512110Da
  • Monoisotopic Mass: 217.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 47.8Ų

2-Butanone, 1-(1H-benzotriazol-1-yl)-3,3-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01EX92-1mg
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